molecular formula C20H18F3NO2 B11583326 2,2,2-trifluoro-1-{2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}ethanone

Cat. No.: B11583326
M. Wt: 361.4 g/mol
InChI Key: JHQWXAIRTVNDAZ-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by its trifluoromethyl group and indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include trifluoromethanesulfonic acid and trifluoroethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and indole structure play crucial roles in its biological activity, influencing its binding affinity and selectivity for various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of a trifluoromethyl group and an indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18F3NO2

Molecular Weight

361.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-1-[2-(2-methylphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C20H18F3NO2/c1-13-7-3-6-10-17(13)26-12-11-24-14(2)18(19(25)20(21,22)23)15-8-4-5-9-16(15)24/h3-10H,11-12H2,1-2H3

InChI Key

JHQWXAIRTVNDAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C

Origin of Product

United States

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